molecular formula C16H14N2O3 B1237028 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide

Cat. No. B1237028
M. Wt: 282.29 g/mol
InChI Key: BUJADRAIFAJMLJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylacetamide is a member of acetamides.

Scientific Research Applications

Anticancer Properties

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide and its derivatives have been explored for their potential as anticancer agents. A study by Altıntop et al. (2017) synthesized new benzodioxole-based dithiocarbamate derivatives, one of which showed notable inhibitory effects against the C6 rat glioma cell line, suggesting its potential as an anticancer agent. Additionally, these compounds exhibited significant inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II), enzymes that are targeted in cancer therapy (Altıntop et al., 2017).

Sigma Receptor Binding

Huang et al. (2001) conducted a study synthesizing a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are chemically related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide. These compounds displayed higher affinity for σ1 receptors than σ2 receptors. The study provides insights into the structure-activity relationships of these compounds, potentially informing research on similar structures like N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide (Huang et al., 2001).

T-type Calcium Channel Blocker

Bezençon et al. (2017) report the discovery of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. These findings indicate the potential application of similar compounds, such as N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide, in the treatment of conditions like epilepsy (Bezençon et al., 2017).

Antibacterial Activity

Research by Aswathy et al. (2017) on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a compound related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide, revealed moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential antibacterial applications for similar compounds (Aswathy et al., 2017).

properties

Product Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H14N2O3/c19-16(9-12-4-2-1-3-5-12)18-17-10-13-6-7-14-15(8-13)21-11-20-14/h1-8,10H,9,11H2,(H,18,19)/b17-10+

InChI Key

BUJADRAIFAJMLJ-LICLKQGHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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